![molecular formula C8H6F3NO3 B2412221 6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid CAS No. 1691732-37-2](/img/structure/B2412221.png)
6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1691732-37-2. It has a molecular weight of 221.14 . This compound is also known by its IUPAC name, 6-((trifluoromethoxy)methyl)nicotinic acid .
Synthesis Analysis
Trifluoromethylpyridines, including 6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds has been a significant area of research, with many advances made possible by the development of organic compounds containing fluorine .Molecular Structure Analysis
The InChI code for 6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid is 1S/C8H6F3NO3/c9-8(10,11)15-4-6-2-1-5(3-12-6)7(13)14/h1-3H,4H2,(H,13,14) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving 6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid are not detailed in the search results, trifluoromethylpyridines are known to be used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .Applications De Recherche Scientifique
- Application : Chemists use this reaction to efficiently synthesize unsaturated compounds, such as alkenes and alkynes, which are essential building blocks in drug discovery and materials science .
- Application : 2,3,5-DCTF serves as a chemical intermediate for synthesizing crop-protection products. Researchers explore its potential as an active ingredient in pesticides and herbicides .
- Application : Medicinal chemists investigate its use as a scaffold for designing novel drugs, especially in the context of central nervous system disorders and inflammation .
- Application : Researchers incorporate this compound into complex molecules, such as pharmaceuticals and agrochemicals, to introduce fluorine atoms strategically .
- Application : Scientists explore its use in functional coatings, polymers, and other materials to enhance hydrophobicity, chemical resistance, and thermal stability .
Horner-Wadsworth-Emmons Reaction
Crop Protection and Agrochemicals
Medicinal Chemistry
Fluorinated Building Block
Materials Science
Organic Synthesis
Mécanisme D'action
Orientations Futures
Trifluoromethylpyridines, including 6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid, are expected to have many novel applications discovered in the future . They are currently used in the agrochemical, pharmaceutical, and veterinary industries, and many candidates are undergoing clinical trials .
Propriétés
IUPAC Name |
6-(trifluoromethoxymethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)15-4-6-2-1-5(3-12-6)7(13)14/h1-3H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWYEVSTPVIJHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)COC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

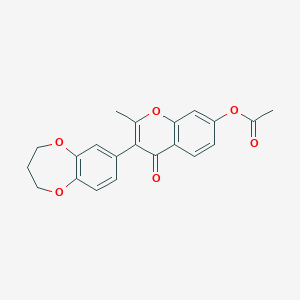


![Ethyl 3-(4-chlorophenyl)-5-(2-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2412146.png)
![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}acetamide](/img/structure/B2412151.png)
![(6-Piperidin-1-ylpyridazin-3-yl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2412152.png)
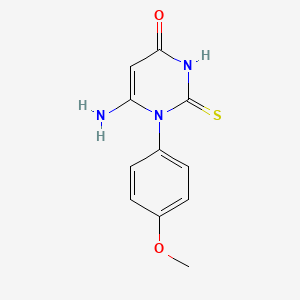

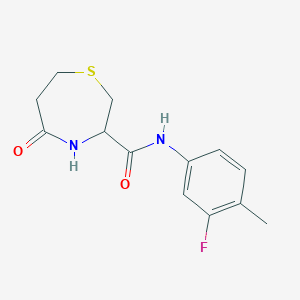
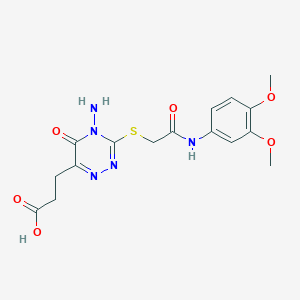

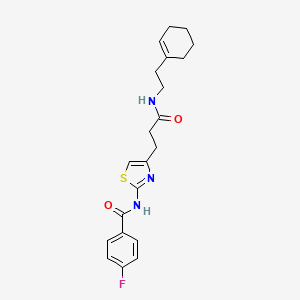
![[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride](/img/no-structure.png)
